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Phenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate

PIKfyve kinase inhibition Phosphoinositide signaling Endosomal trafficking

Phenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate (CAS 1235020-34-4; molecular formula C22H26N2O5; MW ~398.46 g/mol) is a fully synthetic piperidine derivative bearing a phenyl carbamate at the piperidine N-terminus and a 2,3-dimethoxybenzamide moiety linked via a methylene spacer at the 4-position. The compound appears in the Kineta/Verge Analytics patent family (US20240016810, US20240150358, US20240208964) as a member of a series directed at phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) inhibition.

Molecular Formula C22H26N2O5
Molecular Weight 398.459
CAS No. 1235020-34-4
Cat. No. B2399799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate
CAS1235020-34-4
Molecular FormulaC22H26N2O5
Molecular Weight398.459
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C22H26N2O5/c1-27-19-10-6-9-18(20(19)28-2)21(25)23-15-16-11-13-24(14-12-16)22(26)29-17-7-4-3-5-8-17/h3-10,16H,11-15H2,1-2H3,(H,23,25)
InChIKeyUSKYEVPTGFCDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate (CAS 1235020-34-4): Structural Identity, Patent Context, and Comparator Landscape


Phenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate (CAS 1235020-34-4; molecular formula C22H26N2O5; MW ~398.46 g/mol) is a fully synthetic piperidine derivative bearing a phenyl carbamate at the piperidine N-terminus and a 2,3-dimethoxybenzamide moiety linked via a methylene spacer at the 4-position [1]. The compound appears in the Kineta/Verge Analytics patent family (US20240016810, US20240150358, US20240208964) as a member of a series directed at phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) inhibition [2]. Its closest commercially catalogued structural analogs include phenyl 4-(benzamidomethyl)piperidine-1-carboxylate (devoid of methoxy substituents), methyl 4-((3,5-dimethoxybenzamido)methyl)piperidine-1-carboxylate (differing in both ester and methoxy regiochemistry), and N-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide (replacing the phenyl carbamate with an N-benzyl group) [1][2].

Why Phenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate Cannot Be Arbitrarily Replaced by In-Class Piperidine Carbamates or Benzamides


Compounds within the piperidine carbamate benzamide class exhibit pronounced sensitivity to three structural variables that preclude simple interchangeability: (i) the regiochemistry of the dimethoxy substitution on the benzamide ring (2,3- vs. 3,5- vs. 3,4-), which dictates the orientation of hydrogen-bond acceptors and modulates target binding [1]; (ii) the nature of the carbamate ester (phenyl vs. methyl vs. tert-butyl), which influences both metabolic stability and membrane permeability [2]; and (iii) the N-acyl vs. N-alkyl substitution on the piperidine ring, which determines whether the compound acts as a reversible inhibitor or substrate-competitive binder. Published structure-activity relationship (SAR) data on 2,3-dimethoxybenzamides demonstrate that even minor alterations in the piperidine N-substituent shift dopamine D2 vs. D3 receptor selectivity by orders of magnitude, underscoring that the phenyl carbamate moiety is not a passive spectator group [1]. Consequently, procurement of a close analog (e.g., a 3,5-dimethoxy or N-benzyl variant) without confirmatory head-to-head data against the target of interest carries a material risk of divergent pharmacology.

Quantitative Differentiation Evidence for Phenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate Against Closest Analogs


PIKfyve Biochemical Inhibition Potency: Cross-Patent Comparator Context

The target compound is listed in the US20240016810 patent family (Compound TABLE 16.23 / Example 00189) as a PIKfyve inhibitor. In the PIKfyve biochemical assay (Carna Biosciences, Promega ADP-Glo™ Kinase Assay), the compound's IC50 was recorded as 5.75 × 10³ nM (5.75 μM) in one replicate entry and 1.0 × 10⁴ nM (10 μM) in others within BindingDB [1]. For context, the clinical-stage PIKfyve inhibitor Apilimod (CAS 541550-19-0) yields IC50 values of 14 nM (literature) and 640 nM (same patent assay format: BDBM50590927, Compound TABLE 16.1), while the most potent compounds in the same patent series achieve IC50 values of 1–32 nM [2][3]. This places the target compound approximately 180- to 700-fold less potent than Apilimod in the biochemical assay, and roughly 100- to 5,000-fold less potent than the patent series' lead compounds. The reduced potency does not negate utility: in chemical biology, tool compounds with micromolar affinity are routinely employed for target validation when the scaffold offers distinct physicochemical or selectivity profiles [4].

PIKfyve kinase inhibition Phosphoinositide signaling Endosomal trafficking Neurological disorders

Regiochemical Differentiation: 2,3-Dimethoxybenzamide vs. 3,5-Dimethoxybenzamide Pharmacophore

The 2,3-dimethoxy substitution pattern on the benzamide ring has a well-documented pharmacological signature distinct from the 3,5-dimethoxy and 3,4-dimethoxy isomers. In dopamine D2/D3 receptor binding studies, 2,3-dimethoxy-N-(1-benzyl-4-piperidinyl)benzamide (CAS 92138-58-4) and its analogs demonstrate D3-preferring binding, with SAR showing that relocation of the methoxy groups to the 3,5-positions substantially reduces affinity [1]. A head-to-head SAR series comparing 2,3-dimethoxy vs. 5-bromo-2,3-dimethoxy benzamides revealed that the ortho-methoxy group contributes a critical hydrogen-bond acceptor interaction, as its removal or repositioning results in >10-fold loss of D3 binding affinity [1]. The target compound's closest commercially available analog—methyl 4-((3,5-dimethoxybenzamido)methyl)piperidine-1-carboxylate—differs in both methoxy regiochemistry and ester identity, which, based on class-level SAR, is predicted to yield a divergent target-selectivity profile even if the PIKfyve inhibitory activity were comparable [1].

Structure-activity relationship Dopamine receptor Benzamide pharmacophore Regiochemical selectivity

Carbamate Ester Differentiation: Phenyl Ester vs. Methyl Ester—Predicted Impact on logP and Metabolic Stability

The phenyl carbamate ester at the piperidine N-terminus is a defining structural feature that differentiates the target compound from analogs bearing methyl, ethyl, or tert-butyl carbamates. Based on calculated physicochemical properties, the phenyl ester contributes approximately 2.2 additional logP units compared to a methyl carbamate (phenyl piperidine-1-carboxylate: calculated logP ≈ 2.6; methyl piperidine-1-carboxylate: calculated logP ≈ 0.4) [1]. In a large-scale Pfizer analysis of over 150,000 human liver microsome (HLM) intrinsic clearance values, phenyl-substituted carbamates showed a statistically significant shift in metabolic stability relative to alkyl carbamates, attributed to differential CYP-mediated hydrolysis rates [2]. The closest catalogued analog—methyl 4-((3,5-dimethoxybenzamido)methyl)piperidine-1-carboxylate—combines both a different ester and different methoxy pattern, making it unsuitable as a direct comparator for any single variable .

Carbamate ester Lipophilicity Metabolic stability CYP-mediated hydrolysis

Selectivity Context: PIKfyve vs. Off-Target Kinase and Receptor Profiling

While direct kinome-wide selectivity data for the target compound are not publicly available, class-level evidence from the 2,3-dimethoxybenzamide chemotype indicates a dual-target propensity. N-(1-Benzylpiperidin-4-yl)-2,3-dimethoxybenzamide (a close structural analog differing only in the N-substituent) shows measurable binding to human dopamine D2 receptors and the GABA transporter GAT1 (IC50 > 5.0 × 10⁵ nM, i.e., inactive at GAT1), demonstrating that the 2,3-dimethoxybenzamide core alone does not guarantee PIKfyve selectivity [1]. The patent family's broader selectivity data suggest that the phenyl carbamate derivatives (including the target compound) were designed to reduce dopamine receptor cross-reactivity relative to N-benzyl analogs, though confirmatory profiling data have not been disclosed in the public domain [2]. By contrast, Apilimod is reported to show no activity toward other lipid kinases (PIP4K, PIP5K, mTOR, PI3K, PI4K isoforms) at concentrations up to 10 μM, setting a selectivity benchmark that the target compound has not yet been demonstrated to match [3].

Kinase selectivity PIKfyve Dopamine receptor CYP3A4 inhibition

Intellectual Property Landscape: Freedom-to-Operate Differentiation Within the PIKfyve Inhibitor Patent Family

The target compound occupies a specific structural niche within the US20240016810 / US20240150358 / US20240208964 patent family (assigned to Kineta Inc. / Verge Analytics) [1]. Unlike the extensively patented Apilimod scaffold (originally developed by Synta Pharmaceuticals, now covered by multiple composition-of-matter and method-of-use patents), the phenyl 4-(benzamidomethyl)piperidine-1-carboxylate scaffold represents a structurally distinct chemotype with a different Markush space [2]. The specific combination of (i) a 2,3-dimethoxybenzamide, (ii) a methylene spacer, and (iii) a phenyl carbamate ester has limited representation in the patent literature beyond the Kineta/Verge family, which may confer advantages for organizations seeking to develop proprietary PIKfyve-targeting chemical matter without navigating the crowded Apilimod IP estate [1]. Procurement for commercial R&D should include a formal freedom-to-operate analysis, but the scaffold's structural divergence from the benzyl-piperidine benzamide and morpholino-triazine chemotypes commonly claimed in PIKfyve patents provides an initial differentiation basis [2].

Patent landscape Freedom-to-operate PIKfyve inhibitor Chemical matter differentiation

Recommended Research and Procurement Application Scenarios for Phenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate


PIKfyve Chemical Probe with a Distinct Selectivity Fingerprint: Target Validation Studies

For academic or biotech laboratories conducting PIKfyve target validation, this compound offers a structurally differentiated chemotype relative to Apilimod and YM-201636. Its micromolar biochemical IC50 (5.75 μM) makes it suitable for cellular proof-of-concept studies where orthogonal chemotypes are required to confirm that observed phenotypes are PIKfyve-dependent rather than compound-specific artifacts [1]. Users should co-profile against dopamine D2/D3 receptors and a standard kinase panel to establish the compound's selectivity window before interpreting results [2].

Structure-Activity Relationship (SAR) Exploration of the 2,3-Dimethoxybenzamide Pharmacophore

Medicinal chemistry teams investigating the impact of dimethoxy regiochemistry on target selectivity can use this compound as a reference point for the 2,3-substitution pattern. Head-to-head comparison with the 3,5-dimethoxy analog (methyl 4-((3,5-dimethoxybenzamido)methyl)piperidine-1-carboxylate) enables systematic evaluation of how methoxy positioning affects PIKfyve potency, dopamine receptor off-target binding, and physicochemical properties . The phenyl carbamate ester additionally allows parallel assessment of ester-dependent metabolic stability within a matched molecular pair framework [3].

IP-Diversified PIKfyve Inhibitor Lead Generation: Scaffold-Hopping Starting Point

Pharmaceutical companies seeking to develop PIKfyve inhibitors that fall outside the dominant Apilimod patent estate can procure this compound as a scaffold-hopping starting point. The piperidine-phenyl carbamate core is structurally distinct from the morpholino-triazine and benzyl-piperidine chemotypes that dominate the existing PIKfyve patent literature, providing a basis for novel composition-of-matter claims [4]. The micromolar potency of the parent compound can be optimized through iterative medicinal chemistry while maintaining the scaffold's IP differentiation [4].

Analytical Reference Standard for HPLC/MS Method Development in PIKfyve Inhibitor Screening Campaigns

The compound can serve as an analytical reference standard for developing and validating HPLC or LC-MS methods used in high-throughput PIKfyve inhibitor screening campaigns. Its distinct retention time, mass spectrum (MW 398.46 g/mol; [M+H]+ expected at m/z 399.5), and UV absorption profile (2,3-dimethoxybenzamide chromophore, λmax ~230 nm and ~280 nm) enable it to function as a system suitability standard that is chromatographically separable from more potent PIKfyve inhibitors such as Apilimod (MW 417.5) and YM-201636 (MW 467.5) [5].

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